2,4-diethyl 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
2,4-diethyl 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound characterized by its unique structure, which includes a thiophene ring substituted with a diethyl ester and an isoindoline-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diethyl 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold . This intermediate can then be further reacted with appropriate thiophene derivatives under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,4-diethyl 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylthiophene-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced isoindoline derivatives.
Substitution: Various ester-substituted thiophene derivatives.
Scientific Research Applications
2,4-diethyl 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylthiophene-2,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2,4-diethyl 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The isoindoline-1,3-dione moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
- Ethyl 5-(1,3-dioxoisoindol-2-yl)-2H-pyrazole-3-carboxylate
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
Comparison: 2,4-diethyl 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylthiophene-2,4-dicarboxylate is unique due to its thiophene ring, which imparts distinct electronic properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
diethyl 5-(1,3-dioxoisoindol-2-yl)-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6S/c1-4-25-18(23)13-10(3)14(19(24)26-5-2)27-17(13)20-15(21)11-8-6-7-9-12(11)16(20)22/h6-9H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCJMUPDPHFYID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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